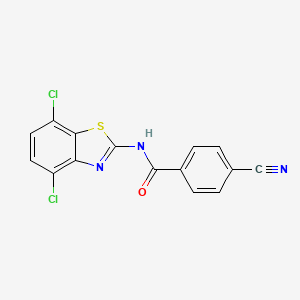

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

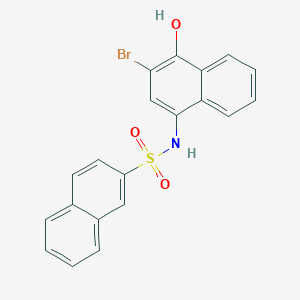

“4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

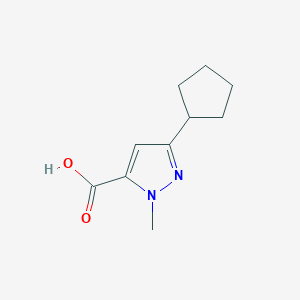

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles and cyanoacetamides are known to undergo a variety of chemical reactions. For instance, cyanoacetamides can react with active methylene reagents to form various derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazoles are generally stable compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

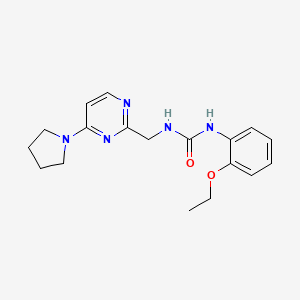

Derivative Synthesis : A study discussed the synthesis of pyrimido[2,1-b]benzothiazole derivatives, highlighting the potential for chemical modification of similar compounds (Baheti, Kapratwar, & Kuberkar, 2002).

Novel Compound Synthesis : Another research focused on synthesizing new benzothiazole derivatives for potential antitumor applications (Yoshida et al., 2005).

Synthetic Methodology : A study discussed efficient synthetic methodologies for compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a structurally similar compound (Mohamed et al., 2020).

Biological and Chemical Applications

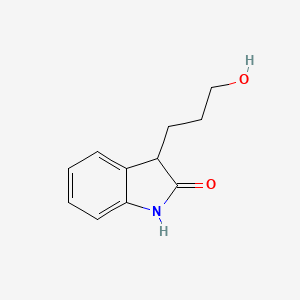

Cancer Research : Indapamide derivatives, structurally similar to 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activities (Yılmaz et al., 2015).

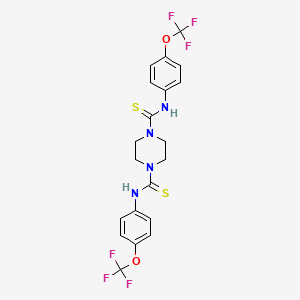

Fluoride Anion Detection : Certain benzamide derivatives have been found effective in the colorimetric sensing of fluoride anions (Younes et al., 2020).

Potassium Channel Openers : Novel cyanoguanidine derivatives, related in function to benzamides, were explored as potassium channel openers for bladder treatment (Pérez-Medrano et al., 2007).

Chemical Property Analysis

Molecular Structure Studies : The molecular structures of benzothiazole derivatives, like N-(benzothiazol-2-yl)benzamide, were confirmed by X-ray structural analysis, highlighting the importance of structural studies in understanding chemical properties (Arsenyan, Paegle, & Belyakov, 2013).

Heterocyclic Synthesis : The reactions of benzimidoyl chloride with thioamides to create various cyclic products, including benzothiazine and quinazoline, were explored, indicating the versatility of benzothiazole-based compounds (Fathalla & Pazdera, 2002).

Antibacterial Studies : N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and tested for antibacterial activities, showing the potential biomedical applications of benzothiazole compounds (Obasi et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the activity of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound may reduce inflammation and pain .

Result of Action

Based on the activity of similar compounds, it may reduce inflammation and pain by inhibiting the production of prostaglandins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHMEMXAPWWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)